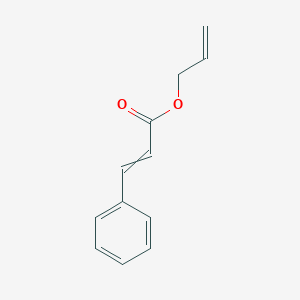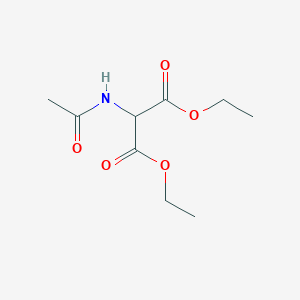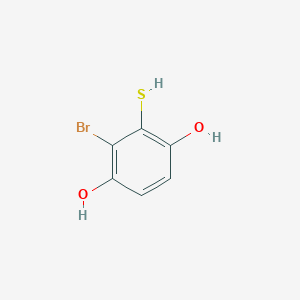
6-Bromo-2,5-dihydroxythiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,5-dihydroxythiophenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mechanism Of Action
The mechanism of action of 6-Bromo-2,5-dihydroxythiophenol is not well understood. However, it has been found that this compound can act as a nucleophile and can undergo various reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of various derivatives of 6-Bromo-2,5-dihydroxythiophenol, which can have different properties and applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Bromo-2,5-dihydroxythiophenol are not well studied. However, it has been found that this compound can interact with various biomolecules such as proteins, enzymes, and nucleic acids. These interactions can lead to the formation of new complexes, which can have different properties and functions.
Advantages And Limitations For Lab Experiments
6-Bromo-2,5-dihydroxythiophenol has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its high yield and purity, which makes it easy to handle and use in various experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in aqueous solutions.
Future Directions
There are several future directions for the research on 6-Bromo-2,5-dihydroxythiophenol. One of the significant directions is the synthesis of new derivatives of this compound with different properties and applications. Another direction is the study of the mechanism of action and the biochemical and physiological effects of this compound. Additionally, the potential applications of this compound in the field of organic electronics and other fields of scientific research can be further explored.
Conclusion:
In conclusion, 6-Bromo-2,5-dihydroxythiophenol is a chemical compound that has potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been extensively studied. Further research on this compound can lead to the development of new derivatives with different properties and applications, which can have a significant impact on various fields of scientific research.
Synthesis Methods
6-Bromo-2,5-dihydroxythiophenol can be synthesized using various methods. One of the commonly used methods is the reaction of 6-bromothiophenol with 2,5-dihydroxybenzaldehyde in the presence of a base. This method yields 6-Bromo-2,5-dihydroxythiophenol with a high yield and purity.
Scientific Research Applications
6-Bromo-2,5-dihydroxythiophenol has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of organic electronics. It has been found that 6-Bromo-2,5-dihydroxythiophenol can be used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, light-emitting diodes, and transistors.
properties
CAS RN |
116333-48-3 |
|---|---|
Product Name |
6-Bromo-2,5-dihydroxythiophenol |
Molecular Formula |
C6H5BrO2S |
Molecular Weight |
221.07 g/mol |
IUPAC Name |
2-bromo-3-sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C6H5BrO2S/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |
InChI Key |
SVHPPUKUWCKOTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)S)Br)O |
Canonical SMILES |
C1=CC(=C(C(=C1O)S)Br)O |
Other CAS RN |
116333-48-3 |
synonyms |
1-bromo-2,5-dihydroxy-6-thiobenzene 1-thio-6-bromo-2,5-dihydroxybenzene 6-bromo-2,5-dihydroxythiophenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



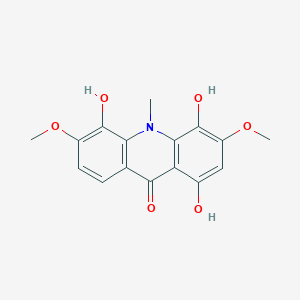
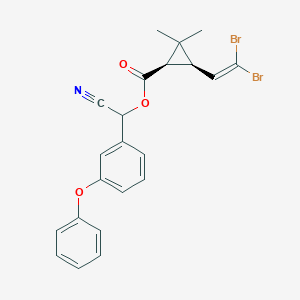
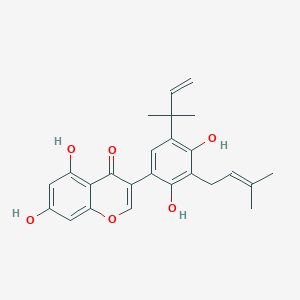
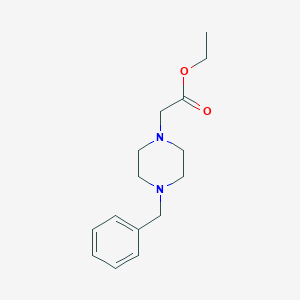
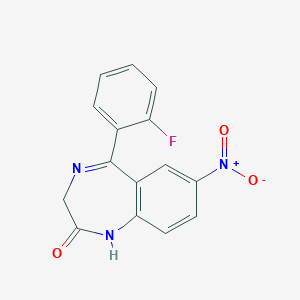
![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)
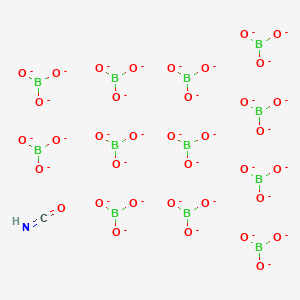
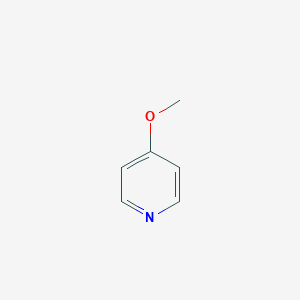
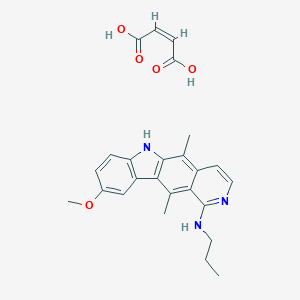
![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)

